1-Aminopyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

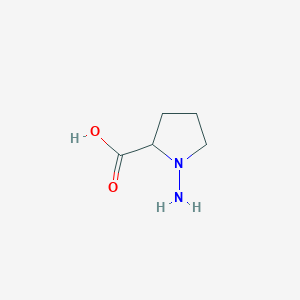

1-Aminopyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of proline and its derivatives. It is characterized by a five-membered pyrrolidine ring with an amino group and a carboxylic acid group attached to it. This compound is of significant interest in various fields of scientific research due to its unique structure and properties .

Mécanisme D'action

Target of Action

It’s worth noting that this compound belongs to the class of organic compounds known as proline and derivatives .

Biochemical Pathways

1-Aminopyrrolidine-2-carboxylic acid is involved in the proline pathway . Proline is of importance to transcription factors, gene expression, and synthesis of collagen, ornithine, glutamate, arginine, and polyamines .

Analyse Biochimique

Biochemical Properties

1-Aminopyrrolidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it is known to interact with enzymes involved in amino acid metabolism, such as proline dehydrogenase and pyrroline-5-carboxylate reductase. These interactions are crucial for the regulation of proline biosynthesis and degradation pathways .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules like mTORC1 and GCN2/ATF4, which are involved in amino acid sensing and stress response pathways . Additionally, this compound influences gene expression by altering the transcriptional activity of specific genes related to amino acid metabolism and stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, altering their conformation and activity. For example, its interaction with proline dehydrogenase leads to the inhibition of proline catabolism, thereby affecting cellular proline levels . This compound also modulates the activity of transcription factors, influencing gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular metabolism and stress response pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including proline biosynthesis and degradation. It interacts with enzymes like proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing the flux of metabolites through these pathways . This compound also affects the levels of key metabolites, such as proline and pyrroline-5-carboxylate, which are critical for cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes by amino acid transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity, as it allows the compound to interact with specific enzymes and proteins within these compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Aminopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidative decarboxylation of amino acids using a pair of reagents, such as silver (I) and peroxydisulfate. This method is followed by intermolecular or intramolecular trapping by N-nucleophiles . Another method involves the cyclocondensation of dicarboxylic acids with substituted amines .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This process is carried out in a continuous tube reactor, and the product is obtained after multistage purification and separation.

Analyse Des Réactions Chimiques

Types of Reactions

1-Aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxydisulfate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrrolidine derivatives .

Applications De Recherche Scientifique

1-Aminopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

1-Aminopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Proline: Both compounds share a similar pyrrolidine ring structure, but this compound has an additional amino group.

Pyrrolidine-2,5-dione: This compound has a similar ring structure but contains two carbonyl groups instead of an amino group and a carboxylic acid group.

Pyrrolizidine: This compound consists of two fused pyrrolidine rings and exhibits different biological activities.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .

Activité Biologique

1-Aminopyrrolidine-2-carboxylic acid (APCA) is an amino acid derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring with an amino group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

The synthesis of APCA typically involves the cyclization of appropriate precursors, often utilizing methods that ensure high yield and purity. Recent studies have explored various synthetic pathways to enhance the efficiency of producing APCA derivatives, which may exhibit improved biological activity.

Biological Activity Overview

APCA has been studied for several biological activities, including:

- Antinociceptive Effects : Research indicates that peptides containing APCA exhibit significant antinociceptive effects. For example, a study involving modified peptides demonstrated their ability to suppress psychomotor seizures and provide thermal antinociception in animal models .

- Anticonvulsant Properties : The compound has shown promise in reducing seizure activity in experimental models, suggesting its potential utility in treating epilepsy. In particular, derivatives of APCA were effective in both the 6-Hz test for psychomotor seizures and the maximal electroshock test .

- Antimicrobial Activity : APCA derivatives have been evaluated for their antimicrobial properties. For instance, aminopyrrolidine-based prodrugs demonstrated high affinity for bacterial strains such as Pseudomonas aeruginosa, indicating potential applications in antibiotic therapies .

Case Study 1: Antinociceptive Activity

A study investigated the antinociceptive effects of peptides containing APCA after intracerebroventricular injection in mice. The results showed that compounds like Dm-H4 exhibited up to 100% efficacy in suppressing psychomotor seizures compared to controls. Additionally, these compounds demonstrated a dose-dependent response in thermal antinociception, highlighting their potential for pain management .

| Compound | Psychomotor Seizure Suppression (%) | Thermal Antinociception |

|---|---|---|

| Dm-H4 | 100 | High |

| H4-P1 | 83 | Moderate |

| H4 | 67 | Low |

Case Study 2: Antimicrobial Efficacy

In another study focusing on aminopyrrolidine-based prodrugs, researchers assessed their effectiveness against P. aeruginosa. The findings revealed that these prodrugs were rapidly metabolized in the presence of bacterial proteases, leading to efficient release of their antibiotic cargo. This suggests that APCA derivatives could serve as effective targeted antibiotics .

The biological activities of APCA are believed to be mediated through various mechanisms:

- Modulation of Neurotransmitter Systems : APCA may influence GABAergic signaling pathways, which are crucial for regulating neuronal excitability and pain perception. Enhancements in GABA receptor activity have been associated with the antinociceptive effects observed in animal studies .

- Targeted Drug Delivery : The design of prodrugs based on APCA allows for targeted delivery mechanisms that enhance the therapeutic index while minimizing systemic side effects. This is particularly relevant in antibiotic applications where localized action is desired .

Propriétés

IUPAC Name |

1-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCUOMVLTQBZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15265-22-2, 10139-05-6 | |

| Record name | NSC117847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.